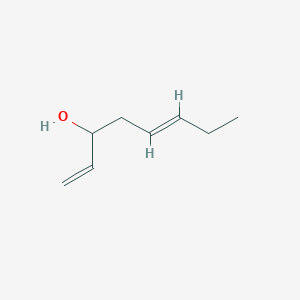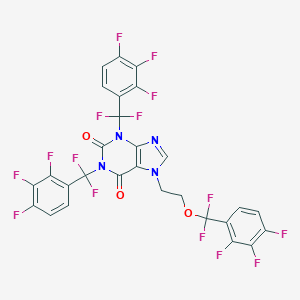
N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine is a novel xanthine derivative that has gained significant attention in the field of scientific research due to its potential applications in various biochemical and physiological studies. This compound is a potent and selective antagonist of the adenosine receptor, which makes it an attractive tool for investigating the role of adenosine in various physiological processes.
作用機序
The mechanism of action of N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine involves the inhibition of adenosine receptors. Adenosine is a potent endogenous modulator of various physiological processes, including neurotransmission, vascular tone, and immune function. By inhibiting the adenosine receptor, N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine can block the effects of adenosine and provide insights into the role of adenosine in various physiological processes.
生化学的および生理学的効果
N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the release of histamine from mast cells, reduce the production of cytokines from macrophages, and inhibit the proliferation of T cells. In addition, it has been shown to reduce the severity of ischemia-reperfusion injury in the heart and brain.
実験室実験の利点と制限
One of the main advantages of using N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine in lab experiments is its potency and selectivity for the adenosine receptor. This makes it a valuable tool for investigating the role of adenosine in various physiological processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine. One area of interest is the role of adenosine in the regulation of inflammation and immune function, and how N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine can be used to investigate this. Another area of interest is the potential therapeutic applications of this compound in the treatment of various diseases, including cardiovascular disease and neurodegenerative disorders. Finally, there is a need for further research into the pharmacokinetics and pharmacodynamics of this compound to optimize its use in scientific research.
合成法
The synthesis of N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine involves a multi-step process that includes the reaction of pentafluorobenzaldehyde with ethyl 4-bromobutyrate, followed by the reaction of the resulting product with 7-(hydroxymethyl)-1,3-dimethylxanthine. The final step involves the reaction of the resulting product with pentafluorobenzyl bromide and cesium carbonate. The overall yield of this synthesis method is approximately 10%.
科学的研究の応用
N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine has been widely used in scientific research as a tool to investigate the role of adenosine in various physiological processes. It has been shown to be a potent and selective antagonist of the adenosine receptor, which makes it a valuable tool for studying the effects of adenosine on the cardiovascular system, the central nervous system, and the immune system.
特性
CAS番号 |
126565-13-7 |
|---|---|
製品名 |
N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine |
分子式 |
C28H11F15N4O3 |
分子量 |
736.4 g/mol |
IUPAC名 |
7-[2-[difluoro-(2,3,4-trifluorophenyl)methoxy]ethyl]-1,3-bis[difluoro-(2,3,4-trifluorophenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C28H11F15N4O3/c29-13-4-1-10(16(32)19(13)35)26(38,39)46-23-22(24(48)47(25(46)49)27(40,41)11-2-5-14(30)20(36)17(11)33)45(9-44-23)7-8-50-28(42,43)12-3-6-15(31)21(37)18(12)34/h1-6,9H,7-8H2 |
InChIキー |
BRANLRGEABFFJE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C(N2C3=C(C(=O)N(C2=O)C(C4=C(C(=C(C=C4)F)F)F)(F)F)N(C=N3)CCOC(C5=C(C(=C(C=C5)F)F)F)(F)F)(F)F)F)F)F |
正規SMILES |
C1=CC(=C(C(=C1C(N2C3=C(C(=O)N(C2=O)C(C4=C(C(=C(C=C4)F)F)F)(F)F)N(C=N3)CCOC(C5=C(C(=C(C=C5)F)F)F)(F)F)(F)F)F)F)F |
その他のCAS番号 |
126565-13-7 |
同義語 |
(PFBz)3-N7-HEX N1,N3-bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



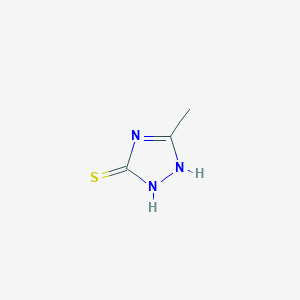
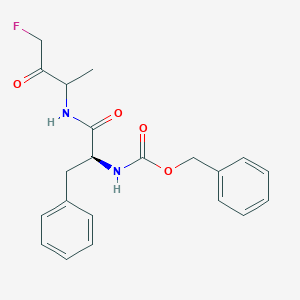
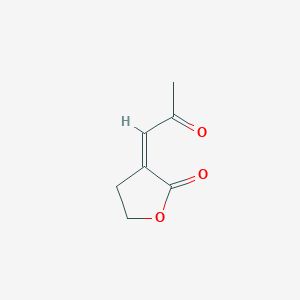
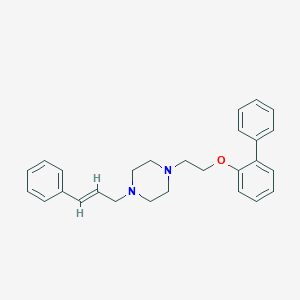
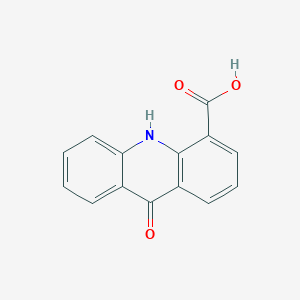
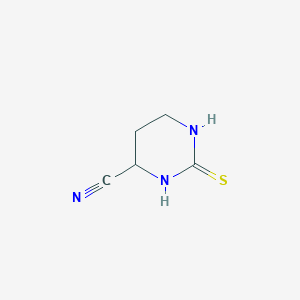
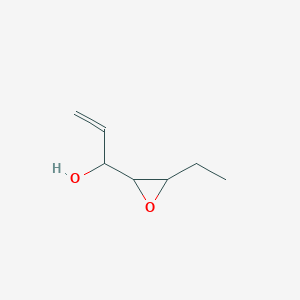
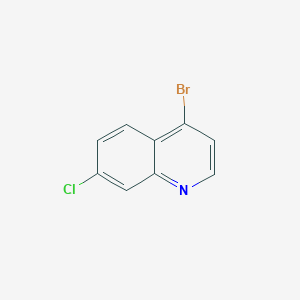
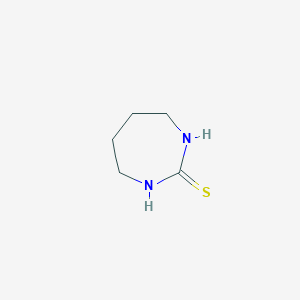
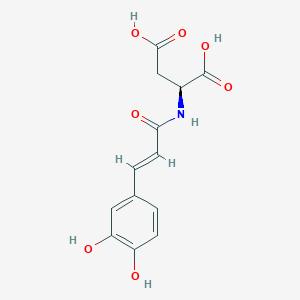
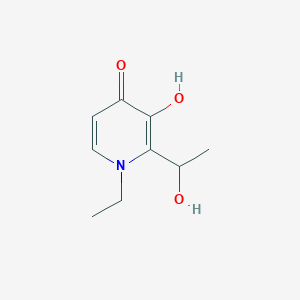
![1-(2-Hydroxyethoxymethyl)-5-[(3-phenylmethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B148893.png)

